An In-depth Technical Guide to the Chemical Properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile
An In-depth Technical Guide to the Chemical Properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-3,3-dimethylbutyronitrile, a key chiral intermediate, holds significant interest in the realms of biochemistry and pharmaceutical development. Its fundamental role as a precursor in the biosynthesis of pantothenic acid (Vitamin B5), and subsequently Coenzyme A, positions it as a molecule of considerable importance for cellular metabolism and potential therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2,4-Dihydroxy-3,3-dimethylbutyronitrile, tailored for the scientific community.
Chemical and Physical Properties
A summary of the core chemical and physical properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile is presented below. These properties are essential for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dihydroxy-3,3-dimethylbutanenitrile | [1] |
| Synonyms | (R,S)-2,4-Dihydroxy-3,3-dimethylbutyronitrile, Hydroxypivaldehyde cyanohydrin | [2] |
| CAS Number | 10232-92-5 | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Boiling Point | 239.22°C (rough estimate) | [3] |
| Density | 1.1426 g/cm³ (rough estimate) | [3] |
| pKa | 11.01 ± 0.20 (Predicted) | [3] |
| Stereochemistry | Racemic | [4] |
Synthesis and Purification
The primary route for the synthesis of 2,4-Dihydroxy-3,3-dimethylbutyronitrile is through a cyanohydrin reaction.
Experimental Protocol: Chemical Synthesis
Reaction: The synthesis involves the reaction of 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde) with a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN), under controlled pH conditions.
Detailed Methodology:
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Reactant Preparation: Dissolve 3-hydroxy-2,2-dimethylpropanal in a suitable solvent, such as water or a buffered aqueous solution.
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Cyanide Addition: Slowly add a solution of potassium cyanide or sodium cyanide to the aldehyde solution while maintaining a slightly acidic to neutral pH (typically pH 5-7) to favor the formation of the cyanohydrin and minimize the competing hydrolysis of the nitrile group. The reaction is often carried out at a low temperature (0-10 °C) to control the exothermic reaction and improve stability.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Purification: Once the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol: Enzymatic Synthesis
The use of hydroxynitrile lyases (HNLs) offers a stereoselective route to produce specific enantiomers of 2,4-Dihydroxy-3,3-dimethylbutyronitrile.
Detailed Methodology:
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Enzyme and Substrate Preparation: A suitable (R)- or (S)-selective hydroxynitrile lyase is immobilized on a solid support or used in a biphasic system. The substrate, 3-hydroxy-2,2-dimethylpropanal, is dissolved in a water-immiscible organic solvent.
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Reaction Conditions: The enzymatic reaction is carried out in a two-phase system (aqueous buffer and organic solvent) at a controlled pH (typically 3-5) and low temperature (<10 °C) to suppress the non-enzymatic, racemic background reaction and the decomposition of the cyanohydrin product.[5]
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Cyanide Source: A source of cyanide, such as HCN, is introduced into the reaction mixture.
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Product Extraction and Analysis: The product is continuously extracted into the organic phase. The enantiomeric excess of the product can be determined using chiral HPLC.
Analytical Characterization
Accurate characterization of 2,4-Dihydroxy-3,3-dimethylbutyronitrile is crucial for its use in further applications.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantification and purity assessment of 2,4-Dihydroxy-3,3-dimethylbutyronitrile.
Illustrative HPLC Method:
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Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or phosphoric acid for better peak shape) and a polar organic solvent like acetonitrile or methanol.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the nitrile group has a weak chromophore.
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Quantification: Quantification is achieved by creating a calibration curve with standards of known concentration.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The spectra would show characteristic peaks for the methyl groups, the methylene groups, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl protons.
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Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[6]
Reactivity and Stability
2,4-Dihydroxy-3,3-dimethylbutyronitrile, as a cyanohydrin, exhibits characteristic reactivity and stability profiles.
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Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (forming 2,4-dihydroxy-3,3-dimethylbutanoic acid, also known as pantoic acid) under acidic or basic conditions.[7] This hydrolysis is a key step in its biological conversion.
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Stability: Cyanohydrins are generally unstable in basic solutions, where they can revert to the starting aldehyde and cyanide. They are more stable under slightly acidic conditions. Thermal stability is also a consideration, as elevated temperatures can promote decomposition.
Biological Significance: Role in Pantothenate Biosynthesis
2,4-Dihydroxy-3,3-dimethylbutyronitrile is an intermediate in the biosynthesis of pantothenic acid (Vitamin B5), a precursor to the essential cofactor Coenzyme A.
The following diagram illustrates the position of 2,4-Dihydroxy-3,3-dimethylbutyronitrile's hydrolyzed form, pantoate, in the pantothenate and Coenzyme A biosynthesis pathway.
The enzymatic reduction of ketopantoate to D-pantoate is catalyzed by ketopantoate reductase.[8] Pantoate then condenses with β-alanine to form pantothenate. This pathway is a target for the development of novel antimicrobial agents, as the enzymes involved can differ between bacteria and mammals.
Conclusion
2,4-Dihydroxy-3,3-dimethylbutyronitrile is a valuable chemical entity with significant implications for both synthetic chemistry and the understanding of fundamental biochemical pathways. Its role as a precursor to Vitamin B5 underscores its importance in cellular metabolism. The detailed information on its chemical properties, synthesis, and biological context provided in this guide serves as a critical resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, facilitating further exploration and application of this versatile molecule.
References
- 1. 2,4-Dihydroxy-3,3-dimethylbutanenitrile | C6H11NO2 | CID 25066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DIHYDROXY-3,3-DIMETHYLBUTYRONITRILE [drugfuture.com]
- 3. 2,4-Dihydroxy-3,3-dimethylbutyronitrile CAS#: 10232-92-5 [m.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 2,4-dihydroxy-3,3-dimethylbutanenitrile (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. Cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
